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SOUTH SAN FRANCISCO, Calif. – Aligos Therapeutics' investigational compound, ALG-
000184, has shown significant reductions in key viral markers in patients with chronic hepatitis

B (CHB), according to data from ongoing clinical trials. The findings, presented at major

scientific conferences, position ALG-000184 as a promising novel therapy, demonstrating

potent antiviral activity both as a monotherapy and in combination with current standard-of-care

treatments.

ALG-000184 is a first-in-class, oral capsid assembly modulator (CAM) that works by disrupting

the formation of the protective shell of the hepatitis B virus (HBV). This mechanism of action

not only inhibits viral replication but has also been shown to reduce levels of covalently closed

circular DNA (cccDNA), the persistent form of the virus that is a major obstacle to a functional

cure.[1][2]

Comparative Efficacy in Viral Marker Reduction
Data from the Phase 1 clinical trial (NCT04536337) highlights the potent antiviral effect of ALG-
000184. In HBeAg-positive CHB patients, treatment with 300 mg of ALG-000184 in

combination with entecavir (ETV) for up to 48 weeks resulted in substantial mean reductions in

several key viral markers. Notably, greater mean reductions in HBV DNA were observed for the

ALG-000184 plus ETV combination compared to ETV monotherapy after 12 weeks of

treatment.[3]
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A summary of the viral marker reduction data is presented below:

Viral Marker Treatment Group
Mean Reduction
(log₁₀ IU/mL or
U/mL)

Treatment Duration

HBsAg
300mg ALG-000184 +

ETV
1.2 48 weeks

HBeAg
300mg ALG-000184 +

ETV
1.7 48 weeks

HBcrAg
300mg ALG-000184 +

ETV
2.0 48 weeks

HBV DNA
300mg ALG-000184 +

ETV
up to 6.8 48 weeks

HBV DNA
100mg ALG-000184

Monotherapy
4.2 28 days

HBV DNA
300mg ALG-000184

Monotherapy
4.0 28 days

HBV RNA
100mg ALG-000184

Monotherapy
3.1 (log₁₀ copies/mL) 28 days

HBV RNA
300mg ALG-000184

Monotherapy
2.6 (log₁₀ copies/mL) 28 days

Data sourced from presentations at the American Association for the Study of Liver Diseases

(AASLD) Liver Meeting®.

Importantly, no viral DNA breakthroughs were observed in patients receiving ALG-000184
monotherapy, indicating a high barrier to resistance. The ongoing Phase 2 B-SUPREME study

is currently evaluating ALG-000184 against tenofovir disoproxil fumarate, with topline data

anticipated in 2027.
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ALG-000184 is a prodrug that is converted to its active moiety, ALG-001075. As a Class E

capsid assembly modulator, it has a dual mechanism of action: it inhibits the encapsidation of

pregenomic RNA (pgRNA) and prevents the formation of new cccDNA. This comprehensive

approach to disrupting the viral lifecycle is expected to lead to more complete viral suppression

compared to existing treatments.
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Caption: Mechanism of action of ALG-000184 in the HBV replication cycle.
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Experimental Protocols
The clinical evaluation of ALG-000184 has been conducted through a series of well-controlled

studies.

Preclinical Studies: In preclinical models, the active form of ALG-000184, ALG-001075,

demonstrated potent antiviral activity in cell-based assays and the AAV-HBV mouse model. A

dose-dependent reduction in plasma HBV DNA levels was observed, with a maximum

reduction of over 5 log₁₀ IU/mL. These studies utilized HepG2.117 cells and primary human

hepatocytes to assess the in-vitro efficacy, measuring HBV DNA, HBV RNA, HBsAg, and

HBeAg levels.

Phase 1 Clinical Trial (NCT04536337): This first-in-human, randomized, double-blind, placebo-

controlled study evaluated the safety, tolerability, and pharmacokinetics of single and multiple

ascending doses of ALG-000184 in healthy volunteers and patients with CHB. The study

consisted of multiple parts, including monotherapy and combination therapy with entecavir.

Viral markers (HBV DNA, HBV RNA, HBsAg, HBeAg, and HBcrAg) were measured at baseline

and at regular intervals throughout the treatment and follow-up periods. Plasma concentrations

of ALG-000184 and its active metabolite were quantified using validated liquid chromatography

with tandem mass spectrometry (LC-MS/MS).

Phase 1 Trial Workflow (NCT04536337)
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Caption: Simplified workflow of the Phase 1 clinical trial for ALG-000184.
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ALG-000184 has demonstrated a promising safety profile and potent antiviral activity, leading

to significant reductions in multiple HBV viral markers. Its dual mechanism of action, targeting

both capsid assembly and cccDNA formation, suggests it could become a cornerstone of future

combination therapies for chronic hepatitis B, with the ultimate goal of achieving a functional

cure. Further data from the ongoing Phase 2 B-SUPREME trial will be crucial in confirming its

comparative efficacy and safety against current standard-of-care treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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